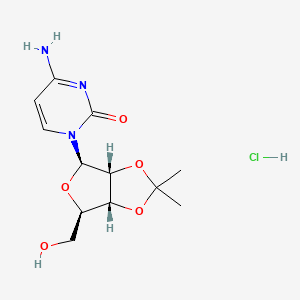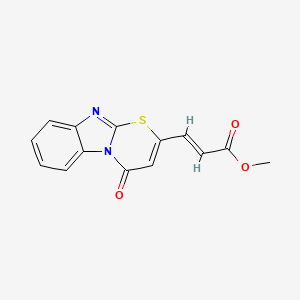
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, oxidation, and esterification. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated control systems can enhance the efficiency and scalability of the synthesis. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and time, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity and can be studied for its effects on different biological systems.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic molecules with related structures, such as:
- Thiazoles
- Benzimidazoles
- Acrylates
Uniqueness
What sets Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate apart is its unique combination of functional groups and ring structures
Propiedades
Número CAS |
83443-84-9 |
|---|---|
Fórmula molecular |
C14H10N2O3S |
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
methyl (E)-3-(4-oxo-[1,3]thiazino[3,2-a]benzimidazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H10N2O3S/c1-19-13(18)7-6-9-8-12(17)16-11-5-3-2-4-10(11)15-14(16)20-9/h2-8H,1H3/b7-6+ |
Clave InChI |
ANJVOVCAZIXIPA-VOTSOKGWSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=CC(=O)N2C3=CC=CC=C3N=C2S1 |
SMILES canónico |
COC(=O)C=CC1=CC(=O)N2C3=CC=CC=C3N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)
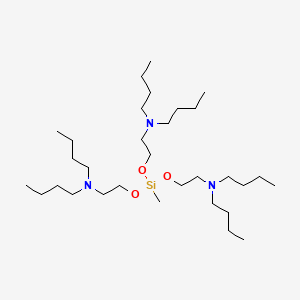
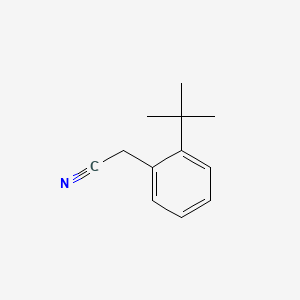
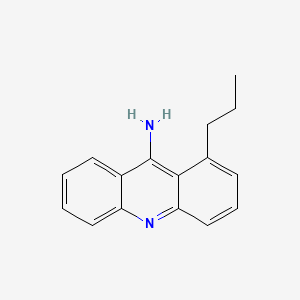
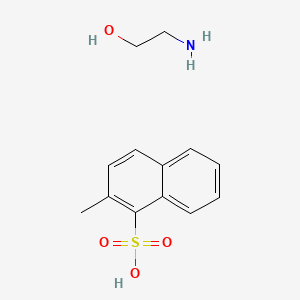
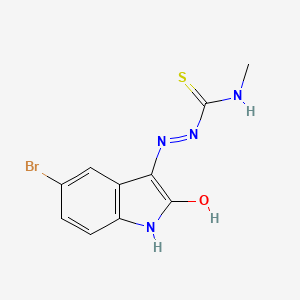
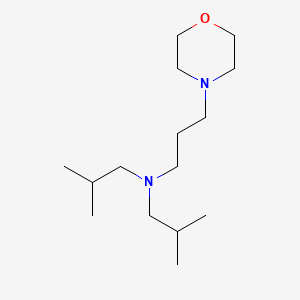
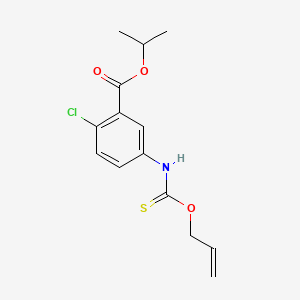
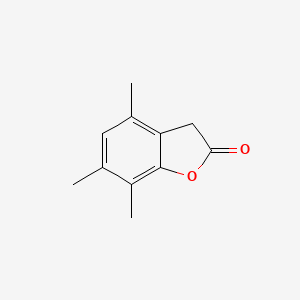
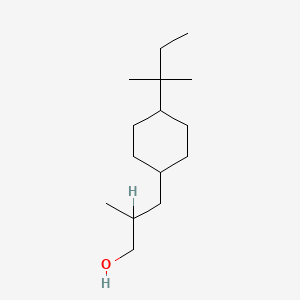
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
